Erypoegin H is primarily sourced from the fermentation products of certain fungi, particularly those belonging to the genus Penicillium. This compound belongs to a broader class of antibiotics known as polyketides, which are characterized by their complex structures and diverse biological activities. Polyketides are synthesized through the polyketide synthase pathway, which involves a series of enzymatic reactions that assemble carbon chains into various structural frameworks.
The total synthesis of Erypoegin H has been achieved through several synthetic methodologies. A notable method involves a platinum(II) chloride-catalyzed carboalkoxylation reaction of alkynes. This approach allows for the construction of the compound's complex structure by facilitating cyclization reactions that form key carbon-carbon bonds. The synthesis typically proceeds through a series of steps including:
This synthetic route has been detailed in studies focusing on the chemical synthesis of Erypoegin H and its analogs, illustrating the intricate steps involved in achieving high yields and purity levels .
Erypoegin H possesses a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is typically represented as C_20H_24O_5, indicating the presence of carbon, hydrogen, and oxygen atoms arranged in a specific three-dimensional configuration.
The structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to elucidate its molecular framework. These methods provide insights into the connectivity between atoms and the spatial arrangement of functional groups.
Erypoegin H undergoes various chemical reactions that are essential for its biological activity. Key reactions include:
These reactions are critical for understanding how Erypoegin H interacts with biological systems and contributes to its efficacy as an antibiotic.
The mechanism of action of Erypoegin H primarily involves inhibition of bacterial cell wall synthesis. This antibiotic targets specific enzymes involved in peptidoglycan biosynthesis, disrupting the structural integrity of bacterial cell walls.
Research indicates that Erypoegin H binds to the active sites of these enzymes, effectively blocking substrate access and preventing cell wall formation. This action leads to bacterial lysis and death, making it effective against various strains of bacteria, including multidrug-resistant variants.
Erypoegin H exhibits several notable physical and chemical properties:
These properties play a significant role in determining its formulation for pharmaceutical applications.
Erypoegin H has significant potential applications in various scientific fields:
The human erythropoietin (EPO) gene is located on chromosome 7q22.1, spanning approximately 3.2 kilobases (kb) from position 100,720,468 to 100,723,700 (GRCh38/hg38 assembly) [5] [10]. It comprises five exons and four introns, encoding a mRNA transcript of 1.6 kb that is translated into a 193-amino acid precursor protein. The mature erythropoietin protein is derived after cleavage of a 27-amino acid signal peptide. The EPO promoter lacks a TATA box but contains critical cis-regulatory elements, including a GATA-1 binding site and hypoxia-responsive elements (HREs) that bind hypoxia-inducible factors (HIFs) [6] [10].
The 5' flanking region (1.1 kb) contains conserved motifs for transcriptional regulation, including an Sp1 binding site and an initiator (Inr)-like element essential for basal transcription [2]. Hypoxic induction is mediated by a 3' enhancer located 120 bp downstream of the polyadenylation site, containing a HIF-2α binding site that forms the core hypoxia response mechanism [6] [10]. Comparative genomics reveals high conservation with murine Epo, which shares 80% sequence homology in the coding region and maintains identical exon-intron boundaries despite differences in intron sizes [2] [5].
Table 1: Genomic Features of Human EPO Gene
Feature | Chromosomal Position | Size | Functional Elements |
---|---|---|---|
Promoter | 7q22.1 (100,720,468) | 1.1 kb | Sp1, Inr-like element |
Exons (5) | - | 0.1-0.3 kb | Coding sequence (exons 2-5) |
Introns (4) | - | 0.1-1.5 kb | Splicing regulatory motifs |
3' Enhancer | +1,200 bp from polyA | 50 bp | HIF-2α binding site |
Recent advances include synthetic biology approaches where engineered synthetic EPO receptors (synEPORs) enable EPO-independent erythropoiesis. These receptors, integrated at the endogenous EPOR locus via CRISPR-Cas9, respond to small molecules and replicate EPO signaling, demonstrating the potential for genetic manipulation of erythropoietin pathways [1].
Mature human erythropoietin is a 30.4 kDa globular glycoprotein composed of 165 amino acids. Its primary structure includes four conserved cysteine residues forming two disulfide bonds (Cys7-Cys161 and Cys29-Cys33) critical for structural integrity [3] [7]. The polypeptide backbone contains four antiparallel α-helices (Helix A: residues 8-26; Helix B: 56-83; Helix C: 90-112; Helix D: 138-153) arranged in a left-handed bundle topology, connected by loops and stabilized by hydrophobic interactions [3] [7] [10].
Table 2: Structural Domains of Erythropoietin
Structural Level | Features | Functional Residues |
---|---|---|
Primary | 165 amino acids; 4 cysteines | Cys7, Cys161, Cys29, Cys33 |
Secondary | α-helices (60%), β-sheets (10%), random coils (30%) | Helix A-D |
Tertiary | Four-helix bundle; two antiparallel β-sheets; solvent-exposed loops | Hydrophobic core (Phe138, Leu108) |
Site-directed mutagenesis identifies functionally critical residues: Arg14 in Helix A and Arg103 in Helix C are essential for receptor binding, as alanine substitutions abolish biological activity (>95% loss) [3]. Gly151 in Helix D influences structural flexibility, with G151A mutants showing reduced activity, while nearby residues (Ala147, Ala146, Ala143) exhibit increased bioactivity when mutated to alanine [3]. Circular dichroism spectroscopy confirms the predominance of α-helical content (60%), consistent with computational predictions from sequence analysis [7]. The protein's tertiary structure creates a compact globular fold with a hydrophobic core that shields aromatic residues (Phe138, Trp157) from solvent exposure [7].
Erythropoietin undergoes extensive co-translational and post-translational modifications, with glycosylation constituting 40% of its molecular mass (30.4 kDa total) [6] [10]. It contains three N-glycosylation sites (Asn24, Asn38, Asn83) and one O-glycosylation site (Ser126) [4] [8]. The N-glycans are primarily complex-type structures with varying degrees of branching:
Mass spectrometry analyses reveal exceptional heterogeneity, with 140 N-glycan compositions identified, including sialylated (Neu5Ac/Neu5Gc), fucosylated, and phosphorylated variants [4]. Terminal sialic acid content (primarily N-acetylneuraminic acid, Neu5Ac) is critical for circulatory half-life. Desialylated EPO is rapidly cleared via hepatic asialoglycoprotein receptors, reducing in vivo activity by >90% [8] [10]. Plant-derived rhEPO (NaNa glycoform) produced in Nicotiana benthamiana exhibits 80% receptor-binding activity compared to CHO-cell-derived EPO, confirming functional conservation despite differing glycosylation machinery [8].
Table 3: Glycosylation Profile of Recombinant Human EPO (rhEPO)
Glycosylation Type | Site | Common Structures | Functional Impact |
---|---|---|---|
N-linked | Asn24 | Sialylated bi/tri/tetra-antennary | Prevents protease degradation |
N-linked | Asn38 | Bisecting GlcNAc; core fucose | Modulates receptor affinity |
N-linked | Asn83 | Phosphorylated mannose (8 species) | Targets bone marrow (low prevalence) |
O-linked | Ser126 | Core 1 mucin-type (GalNAc-Gal-Neu5Ac) | Solubility enhancement |
Glycoengineering advances enable production of glycoform-defined rhEPO:
Phosphorylated N-glycans (identified at Asn83) may facilitate tissue-specific targeting, though their functional significance remains under investigation [4].
The erythropoietin system exhibits remarkable conservation across vertebrates, with sequence homology exceeding 80% between humans and mammals. The human EPO receptor (EPOR) shares 82% amino acid identity with murine EPOR, including identical exon-intron organization across eight exons spanning 6 kb [2] [6]. Critical functional domains are preserved:
Table 4: Evolutionary Conservation of EPO/EPOR System
Species | EPO Identity | EPOR Identity | Key Structural Features |
---|---|---|---|
Human | 100% | 100% | 4-helix bundle; 3 N-glycosylation sites |
Mouse | 80% | 82% | Identical disulfide bonds |
Rat | 79% | 81% | Conserved receptor dimerization interface |
Horse | 76% | 78% | Similar hypoxia-response elements |
Transgenic studies confirm functional interchangeability: human EPO rescues erythropoiesis in Epo-/- mice [6]. However, glycosylation patterns differ significantly—murine EPO has fewer sialylated glycans, contributing to its shorter half-life (2.5 h vs. 5 h in humans) [6] [10]. Evolutionary divergence is evident in hypoxia sensing: fish EPO genes are primarily hepatic and lack kidney-specific expression due to differing oxygen homeostasis requirements [6].
The EPOR promoter's TATA-less architecture is conserved from mammals to birds, enabling broad tissue expression beyond erythroid cells, though functional significance outside hematopoiesis remains controversial [6] [10]. Recent studies propose evolutionary selection for CD47/SIRP-α interactions regulated by EPO, allowing species-specific modulation of red blood cell lifespan via macrophage phagocytosis [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7